1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a methoxyethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield 3,4-dichlorophenyl-2-methoxyacetic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems, including potential antimicrobial or antifungal properties.
Medicine: Could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: May be used in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(2-methoxyethyl)urea may exhibit unique properties due to the presence of both dichlorophenyl and methoxyethyl groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
59759-05-6 |
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Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChI Key |
WBNQQWKVEGRXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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